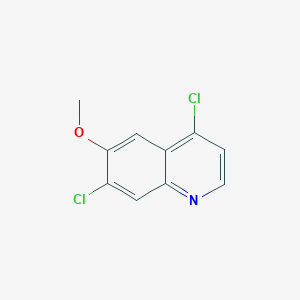

4,7-Dichloro-6-methoxyquinoline

Description

Historical Development of Quinoline (B57606) Chemistry

The journey of quinoline chemistry began in 1834 when German chemist Friedlieb Ferdinand Runge first isolated it from coal tar. wikipedia.orgnih.gov A few years later, in 1842, French chemist Charles Gerhardt independently obtained a compound he named "Chinolein" through the distillation of quinine, a well-known antimalarial alkaloid from the cinchona tree. wikipedia.orgglobalresearchonline.net Initially, these were thought to be different substances, but it was later demonstrated by August Hoffmann that they were, in fact, identical. wikipedia.org

The natural occurrence of quinoline derivatives, such as the alkaloids found in the cinchona bark, underscored their pharmacological importance from early on. globalresearchonline.netiipseries.org The demand for synthetic routes to access this valuable scaffold spurred the development of several classic name reactions that remain fundamental to organic chemistry today. These include:

Skraup Synthesis (1880): This method involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to form quinoline. nih.goviipseries.org

Friedländer Synthesis (1882): A condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, typically catalyzed by an acid or base. nih.goviipseries.org

Doebner Reaction (1887): A variation that produces quinoline-4-carboxylic acid derivatives from anilines, aldehydes, and pyruvic acid. iipseries.org

These synthetic advancements paved the way for the systematic exploration of quinoline derivatives and their properties.

| Milestone | Year | Description | Researcher(s) |

| Isolation from Coal Tar | 1834 | First isolation of quinoline. wikipedia.orgnih.gov | Friedlieb Ferdinand Runge |

| Synthesis from Quinine | 1842 | Synthesis of "Chinolein" by distilling alkaloids. wikipedia.org | Charles Gerhardt |

| Skraup Synthesis | 1880 | Development of a key synthetic route to quinoline. nih.goviipseries.org | Zdenko Hans Skraup |

| Friedländer Synthesis | 1882 | An alternative and convenient method for quinoline synthesis. nih.goviipseries.org | Paul Friedländer |

| Doebner Reaction | 1887 | A method for synthesizing quinoline-4-carboxylic acids. iipseries.org | Oskar Doebner |

Architectural Prominence of the Quinoline Scaffold in Chemical Sciences

The quinoline ring system is recognized as a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. orientjchem.orgtandfonline.com This versatility has established the quinoline scaffold as a frequent component in a vast array of marketed drugs and compounds under investigation. nih.govbenthamdirect.com The synthetic accessibility and the ability to easily modify the quinoline core allow chemists to generate large libraries of structurally diverse derivatives, which is a significant advantage in drug development. benthamdirect.com

The prominence of the quinoline architecture stems from its association with a broad spectrum of pharmacological activities. orientjchem.org Research has consistently shown that functionalized quinoline motifs are essential pharmacophores for treating numerous diseases. nih.gov

| Biological Activity | Description | References |

| Anticancer | Quinoline derivatives have shown efficacy against various cancer cell lines and are a focus of anticancer drug design. benthamdirect.comtandfonline.combenthamdirect.com | benthamdirect.comtandfonline.combenthamdirect.com |

| Antimalarial | Historically significant with quinine, the scaffold is central to synthetic antimalarials like chloroquine (B1663885) and hydroxychloroquine. globalresearchonline.netnih.gov | globalresearchonline.netnih.gov |

| Antimicrobial | The scaffold is used to develop agents against bacterial and fungal infections. nih.govnih.govnih.gov | nih.govnih.govnih.gov |

| Antiviral | Certain derivatives have demonstrated activity against various viruses. benthamdirect.comnih.gov | benthamdirect.comnih.gov |

| Anti-inflammatory | The quinoline core is present in compounds with anti-inflammatory properties. orientjchem.orgnih.gov | orientjchem.orgnih.gov |

| Neuroprotective | Derivatives are being investigated for potential use in treating neurodegenerative diseases. nih.gov | nih.gov |

The planar nature of the quinoline ring facilitates interactions with biological macromolecules, such as enzymes and receptors, often through π–π stacking and hydrogen bonding, which contributes to its wide-ranging bioactivity. benthamdirect.com

Contextualizing 4,7-Dichloro-6-methoxyquinoline within Contemporary Quinoline Research

Within the vast family of quinoline compounds, This compound stands out as a significant halogenated derivative. Its structure is characterized by a quinoline core with chlorine atoms at positions 4 and 7, and an electron-donating methoxy (B1213986) group at position 6. This specific substitution pattern influences the compound's electronic properties and reactivity, making it a valuable building block in synthetic chemistry.

In contemporary research, this compound is primarily regarded as a crucial intermediate for the synthesis of more complex pharmaceutical agents. It serves as a starting material in the development of novel compounds targeting cancer and infectious diseases, including malaria. The presence of two chlorine atoms, particularly the one at the 4-position, makes the molecule susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups to create new derivatives with potentially enhanced biological activity. mdpi.com

Beyond its role in medicinal chemistry, the unique electronic and structural properties of this compound have led to its exploration in the field of materials science. Specifically, its potential application in the development of Organic Light-Emitting Diodes (OLEDs) is being investigated, where the planar structure and potential for π–π stacking interactions are advantageous.

| Property | Value |

| Molecular Formula | C₁₀H₇Cl₂NO |

| Molecular Weight | 228.07 g/mol |

| IUPAC Name | This compound |

| CAS Number | 858279-05-7 |

Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloro-6-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-10-4-6-7(11)2-3-13-9(6)5-8(10)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHXMOXNDKCDEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304542 | |

| Record name | 4,7-Dichloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858279-05-7 | |

| Record name | 4,7-Dichloro-6-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=858279-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dichloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,7 Dichloro 6 Methoxyquinoline and Structural Analogues

Classical Cyclization Reactions for Quinoline (B57606) Ring Formation

The synthesis of the quinoline ring system can be accomplished through various classical cyclization reactions, each employing different starting materials and reaction conditions. These methods provide pathways to a wide range of substituted quinolines.

Skraup Synthesis and Mechanistic Adaptations

The Skraup synthesis is one of the oldest methods for quinoline synthesis, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822).

The mechanism begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. This is followed by a Michael-type conjugate addition of the aniline to acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline. The final step is the oxidation of the dihydroquinoline by the oxidizing agent to yield the aromatic quinoline ring.

Application to 4,7-Dichloro-6-methoxyquinoline: Theoretically, this compound could be synthesized via the Skraup reaction starting from 3-chloro-4-methoxyaniline . The reaction would proceed as described above. However, the harsh, strongly acidic and high-temperature conditions of the classical Skraup synthesis could pose challenges, potentially leading to demethylation of the methoxy (B1213986) group or other side reactions. Mechanistic adaptations using milder conditions or alternative dehydrating and oxidizing agents might be necessary to achieve a successful synthesis of the target molecule without degrading the substituents.

Doebner and Doebner-Miller Reactions in Quinoline Preparation

The Doebner-Miller reaction is a modification of the Skraup synthesis that allows for greater variety in the final product. It involves reacting an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, often hydrochloric acid or a Lewis acid. nih.govchemicalbook.com The Doebner reaction is a related three-component synthesis where an aniline, an aldehyde, and pyruvic acid react to form a quinoline-4-carboxylic acid. google.com

In the Doebner-Miller reaction, the α,β-unsaturated carbonyl compound can be generated in situ from the aldol (B89426) condensation of aldehydes or ketones. The general mechanism follows a path similar to the Skraup synthesis: conjugate addition of the aniline, acid-catalyzed cyclization, dehydration, and subsequent oxidation to furnish the quinoline ring. mdpi.com

Application to this compound: To synthesize the this compound backbone using the Doebner-Miller approach, 3-chloro-4-methoxyaniline would be reacted with an appropriate α,β-unsaturated carbonyl compound. The choice of this carbonyl compound would determine the substitution pattern at positions 2, 3, and 4 of the quinoline ring. As with the Skraup synthesis, the acidic conditions require careful consideration to avoid unwanted side reactions with the methoxy group.

Friedländer Synthesis Approaches

The Friedländer synthesis provides a direct route to quinolines by condensing an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a CH₂ group adjacent to a carbonyl). nih.govgoogle.com The reaction can be catalyzed by either acid or base. atlantis-press.com

The mechanism is generally accepted to proceed via an initial aldol condensation followed by cyclization and dehydration, or alternatively, through the formation of a Schiff base intermediate which then undergoes an intramolecular aldol-type condensation to form the quinoline ring system. google.comchemicalbook.com

Application to this compound: A Friedländer approach to the target molecule would necessitate a suitably substituted o-aminoaryl ketone as a precursor. Specifically, one would require 2-amino-4-chloro-5-methoxyacetophenone . This precursor would be condensed with a simple compound containing an α-methylene group, such as acetaldehyde (B116499) or acetone (B3395972), under basic or acidic conditions to form the quinoline ring. The final chlorination at the 4-position would be a subsequent step, likely starting from the 4-hydroxy intermediate formed in the cyclization. The primary challenge in this approach lies in the synthesis of the required substituted 2-aminoaryl ketone.

Conrad-Limpach-Knorr Synthesis for Substituted Quinolines

The Conrad-Limpach-Knorr synthesis is a versatile method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones). The reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org The regiochemical outcome (formation of a 4-hydroxyquinoline (B1666331) vs. a 2-hydroxyquinoline) can be controlled by the reaction temperature.

The mechanism begins with the reaction of the aniline with the β-ketoester. wikipedia.org At lower temperatures, the reaction favors attack at the more reactive ketone carbonyl, leading to a β-aminoacrylate intermediate. This intermediate undergoes thermal cyclization at high temperatures (often around 250 °C), typically in a high-boiling solvent like diphenyl ether, to yield a 4-hydroxyquinoline. nih.govwikipedia.org The resulting 4-hydroxyquinoline can then be converted to a 4-chloroquinoline (B167314) using a chlorinating agent like phosphorus oxychloride. chemicalbook.com

Application to this compound: This method represents a highly plausible route to the target compound.

Condensation: 3-chloro-4-methoxyaniline is reacted with a β-ketoester, such as ethyl acetoacetate.

Cyclization: The resulting anilinoacrylate intermediate is heated in a high-boiling solvent to induce cyclization, forming 7-chloro-6-methoxy-4-hydroxy-2-methylquinoline .

Chlorination: The 4-hydroxy group is then replaced with a chlorine atom by treating the intermediate with phosphorus oxychloride (POCl₃) to yield 4,7-dichloro-6-methoxy-2-methylquinoline , a structural analogue of the target. atlantis-press.com To obtain the unsubstituted target, a different β-ketoester would be required.

Pfitzinger Reaction in Carboxylic Acid-Bearing Quinoline Synthesis

The Pfitzinger reaction is a method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) (or a substituted isatin) with a carbonyl compound in the presence of a strong base. wikipedia.orgchemicalbook.com

The mechanism starts with the basic hydrolysis of the amide bond in isatin to form an isatoic acid salt. This intermediate then condenses with a carbonyl compound (aldehyde or ketone) to form an imine. An intramolecular condensation between the enolate of the ketone and the ketone of the isatoic acid derivative, followed by dehydration, leads to the formation of the quinoline-4-carboxylic acid. nih.gov

Application to this compound: To apply the Pfitzinger synthesis for the target molecule, one would need a substituted isatin, specifically 5-chloro-6-methoxyisatin . This would be reacted with a simple carbonyl compound like acetaldehyde or acetone in a basic medium. The reaction would yield 7-chloro-6-methoxyquinoline-4-carboxylic acid . A subsequent decarboxylation step would be required to remove the carboxylic acid group at the 4-position, followed by a chlorination step to introduce the chlorine at that same position. The synthesis and stability of the required substituted isatin would be a key consideration for this route.

Combes Synthesis of Quinoline Derivatives

The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions. google.comgoogle.com

The reaction mechanism involves the initial condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine intermediate. mdpi.com Under strong acid catalysis (e.g., concentrated H₂SO₄), the enamine undergoes intramolecular electrophilic cyclization onto the aromatic ring, followed by a dehydration step to yield the final substituted quinoline. google.commdpi.com

Application to this compound: The Combes synthesis could theoretically be used to prepare analogues of the target compound. The reaction of 3-chloro-4-methoxyaniline with a symmetric β-diketone like acetylacetone (B45752) (2,4-pentanedione) would lead to the formation of 7-chloro-6-methoxy-2,4-dimethylquinoline . The use of an unsymmetrical β-diketone could lead to mixtures of regioisomers. This method is primarily suited for producing quinolines with substituents at positions 2 and 4, which would then require further modification to arrive at the specific structure of this compound.

Data Tables

Table 1: Comparison of Classical Quinoline Syntheses

| Synthesis Method | Primary Reactants | Key Intermediate(s) | Typical Conditions |

| Skraup | Aniline, Glycerol, Oxidizing Agent | Acrolein, 1,2-Dihydroquinoline | Strong Acid (H₂SO₄), High Temp. |

| Doebner-Miller | Aniline, α,β-Unsaturated Carbonyl | Michael Adduct, Dihydroquinoline | Acid Catalyst (HCl, Lewis Acid) |

| Friedländer | o-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Schiff Base / Aldol Adduct | Acid or Base Catalyst |

| Conrad-Limpach | Aniline, β-Ketoester | β-Aminoacrylate (Schiff Base) | High Temp. (~250°C), Inert Solvent |

| Pfitzinger | Isatin, Carbonyl Compound | Isatoic Acid, Imine | Strong Base (e.g., KOH) |

| Combes | Aniline, β-Diketone | Enamine | Strong Acid (H₂SO₄) |

Table 2: Required Precursors for this compound Synthesis

| Synthesis Method | Required Key Precursor(s) |

| Skraup | 3-Chloro-4-methoxyaniline |

| Doebner-Miller | 3-Chloro-4-methoxyaniline |

| Friedländer | 2-Amino-4-chloro-5-methoxyacetophenone |

| Conrad-Limpach | 3-Chloro-4-methoxyaniline, β-Ketoester |

| Pfitzinger | 5-Chloro-6-methoxyisatin |

| Combes | 3-Chloro-4-methoxyaniline, β-Diketone |

Gould-Jacobs Reaction for Halogenated and Hydroxylated Quinoline Cores

The Gould-Jacobs reaction is a classical and effective method for the synthesis of quinolines, particularly 4-hydroxyquinoline derivatives. wikipedia.org The reaction sequence commences with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, which leads to the formation of an anilidomethylenemalonic ester intermediate. wikipedia.org This is followed by a thermal cyclization, often requiring high temperatures (greater than 250 °C), to construct the 4-quinolone scaffold. wikipedia.orgd-nb.info Subsequent saponification and decarboxylation yield the desired 4-hydroxyquinoline. wikipedia.org

This methodology has been successfully applied to the synthesis of halogenated quinolines. For instance, 4,7-dichloroquinoline (B193633) can be prepared starting from 3-chloroaniline. wikipedia.orgorgsyn.orgwikipedia.org The process involves the initial condensation and cyclization, followed by chlorination, typically using phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the 4-position with a chlorine atom. orgsyn.org The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org Microwave-assisted variations of the Gould-Jacobs reaction have been shown to significantly reduce reaction times and improve yields. ablelab.euresearchgate.net

A key aspect of the Gould-Jacobs reaction is the regioselectivity of the cyclization step, which can be influenced by the substituents on the aniline ring and the reaction conditions. d-nb.info

Modern Synthetic Strategies for Functionalized Quinoline Derivatives

While classical methods remain valuable, modern synthetic chemistry has introduced a diverse array of techniques for the functionalization of the quinoline core, offering greater efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-mediated amination, Suzuki couplings)

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and quinoline derivatives are no exception. mdpi-res.com Palladium-catalyzed reactions, in particular, have proven to be powerful tools for the functionalization of halogenated quinolines. nih.govmdpi.com

Palladium-mediated amination , also known as the Buchwald-Hartwig amination, allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. ustc.edu.cn This reaction has been successfully applied to dichloroquinolines, including 4,7-dichloroquinoline. nih.govmdpi.com The selectivity of the amination can be controlled by the choice of palladium catalyst, ligands (such as BINAP or DavePhos), and reaction conditions. nih.govmdpi.com For instance, in the amination of 4,7-dichloroquinoline, the chlorine at the 4-position is generally more reactive than the one at the 7-position, allowing for selective monoamination. mdpi.com

Suzuki couplings , which involve the palladium-catalyzed reaction of an organoboron compound with an organohalide, are widely used for the formation of carbon-carbon bonds. fishersci.co.ukwikipedia.org This reaction is highly versatile due to the stability and commercial availability of many boronic acids and the mild reaction conditions. fishersci.co.ukwikipedia.orgacs.org The Suzuki coupling can be used to introduce a wide range of aryl and vinyl substituents onto the quinoline scaffold. organic-chemistry.org Ligand-controlled C4-selective Suzuki couplings have been developed for 2,4-dichloroquinolines, enabling the installation of various groups at the 4-position while retaining the chlorine at the 2-position for further functionalization. nih.gov

| Reaction | Catalyst/Ligand | Reactants | Product | Key Features |

| Palladium-mediated Amination | Pd(dba)₂ / BINAP or DavePhos | Dichloroquinoline, Amine | Amino-substituted quinoline | Selective amination at the C4 position. nih.govmdpi.com |

| Suzuki Coupling | Pd catalyst (e.g., Pd(OAc)₂) | Dichloroquinoline, Boronic acid | Aryl/Vinyl-substituted quinoline | Forms C-C bonds, wide functional group tolerance. fishersci.co.ukwikipedia.orgnih.gov |

Nucleophilic Aromatic Substitution on Halogenated Quinoline Scaffolds

Nucleophilic aromatic substitution (SNAᵣ) is a fundamental reaction for the modification of electron-deficient aromatic rings, such as halogenated quinolines. libretexts.org In this reaction, a nucleophile replaces a leaving group, typically a halide, on the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group activates the ring towards nucleophilic attack. libretexts.org

In the case of 4,7-dichloroquinoline, the chlorine atom at the 4-position is more susceptible to nucleophilic attack than the chlorine at the 7-position due to the electron-withdrawing effect of the quinoline nitrogen. This inherent reactivity difference allows for regioselective substitution at the C4 position. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these reactions. nih.gov

For example, the reaction of 2,4-dichloroquinazolines with various amines consistently results in substitution at the 4-position. nih.gov This selectivity is a key feature in the synthesis of many biologically active quinoline derivatives.

Oxidation and Reduction Pathways in Quinoline Synthesis

Oxidation and reduction reactions play a crucial role in both the synthesis and functionalization of the quinoline core. pharmaguideline.comyoutube.com

Oxidation reactions can be used to introduce hydroxyl groups or to form quinoline-N-oxides. The quinoline ring is generally resistant to oxidation, but under vigorous conditions with reagents like potassium permanganate, the benzene (B151609) ring can be opened. pharmaguideline.comyoutube.com Peroxy acids can be used to oxidize the nitrogen atom to form quinoline-N-oxides, which are versatile intermediates for further functionalization. youtube.com Enzymatic oxidation offers a green and efficient alternative for the site-selective oxidation of quinoline and its derivatives. rsc.org

Reduction of the quinoline ring can be achieved using various reagents and conditions, leading to dihydro- or tetrahydroquinoline derivatives. Catalytic hydrogenation over palladium, platinum, or nickel catalysts typically reduces the pyridine (B92270) ring to give 1,2,3,4-tetrahydroquinoline. pharmaguideline.comyoutube.com Reduction with lithium in liquid ammonia (B1221849) can selectively yield 1,4-dihydroquinoline. pharmaguideline.com The choice of reducing agent and reaction conditions allows for the selective reduction of either the pyridine or the benzene ring. youtube.com

| Reaction Type | Reagent/Catalyst | Typical Product | Notes |

| Oxidation | KMnO₄ | Pyridine dicarboxylic acid | Ring opening of the benzene ring. youtube.com |

| Oxidation | Peroxyacid | Quinoline-N-oxide | Oxidation of the nitrogen atom. youtube.com |

| Reduction | H₂/Pd, Pt, or Ni | 1,2,3,4-Tetrahydroquinoline | Reduction of the pyridine ring. pharmaguideline.comyoutube.com |

| Reduction | Li/liquid NH₃ | 1,4-Dihydroquinoline | Selective reduction. pharmaguideline.com |

Photochemical and Sustainable ("Green") Chemistry Routes

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods. nih.govnih.govbenthamdirect.com Photochemical reactions and other green chemistry approaches offer promising alternatives to traditional synthetic routes. nih.govbenthamdirect.com

Photochemical synthesis can be used to construct the quinoline ring system through cyclization reactions. For example, the photochemical cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes affords good yields of 2,3-diphenylquinoline (B3369077) derivatives. rsc.org Continuous flow photochemical processes have been developed for the synthesis of quinolines, offering scalability and improved efficiency. researchgate.net Photochemical dearomative cycloadditions of quinolines with alkenes can rapidly generate molecular complexity. nih.gov

Green chemistry approaches to quinoline synthesis focus on minimizing waste, using less hazardous reagents, and employing renewable resources. nih.govijpsjournal.com This includes the use of nanocatalysts, water as a solvent, microwave irradiation, and ultrasound-assisted synthesis. nih.govbenthamdirect.comacs.org For instance, nanocatalysts have been shown to be effective in one-pot syntheses of quinoline derivatives with high yields and easy catalyst recovery. nih.gov Formic acid has been explored as an environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com

Multi-component and Cascade Cyclization Reactions

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govrsc.org MCRs offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. rsc.org

Several MCRs have been developed for the synthesis of quinoline derivatives. The Povarov reaction, an aza-Diels-Alder reaction, can be used to synthesize tetrahydroquinolines from anilines, aldehydes, and activated alkenes. nih.gov Catalyst- and additive-free three-component cascade annulations of aryl diazonium salts, nitriles, and alkynes have been reported for the efficient synthesis of multiply substituted quinolines. organic-chemistry.orgacs.org

Cascade reactions , also known as tandem or domino reactions, involve two or more sequential transformations in a single pot without the isolation of intermediates. A palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines provides an efficient route to quinolines. nih.gov Another example is the one-pot synthesis of quinolines from o-aminothiophenol and 1,3-ynones, which proceeds through a Michael addition, cyclization, and desulfurization sequence. nih.gov These strategies offer a powerful means to construct complex quinoline scaffolds in a highly efficient manner. mdpi.com

Strategic Derivatization and Advanced Structural Modifications of the this compound Skeleton

The this compound molecule presents multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. Strategic derivatization is key to developing compounds with specific biological targets and improved pharmacological profiles.

Regioselective Substitution at the C-4 Position

The chlorine atom at the C-4 position of the quinoline ring is particularly susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide variety of functional groups, a common strategy in the synthesis of antimalarial drugs and other therapeutic agents.

One of the most well-known applications of this regioselective substitution is in the synthesis of chloroquine (B1663885) and hydroxychloroquine. The general approach involves the reaction of 4,7-dichloroquinoline with a primary amine, leading to the displacement of the C-4 chloro group. A similar principle applies to the derivatization of this compound, where the C-4 chlorine is replaced by various amines, alcohols, or other nucleophiles to generate novel compounds.

For instance, a general procedure for the preparation of 4-anilinoquinoline derivatives involves refluxing 4-chloro-6,7-dimethoxyquinoline (B44214) with the appropriate substituted aniline in isopropanol. nih.gov This method can be adapted for this compound to synthesize a range of N-substituted derivatives at the C-4 position.

Table 1: Examples of Regioselective C-4 Substitution Reactions

| Starting Material | Reagent | Product | Reaction Conditions | Reference |

| 4,7-Dichloroquinoline | 3-Chloroaniline | Precursor to 4,7-dichloroquinoline synthesis | Condensation, cyclization, chlorination | orgsyn.org |

| 4-Chloro-6,7-dimethoxyquinoline | Substituted anilines | 6,7-dimethoxy-N-(substituted)quinolin-4-amine derivatives | Isopropanol, reflux | nih.gov |

Chemical Transformations Involving the Methoxy Group

The methoxy group at the C-6 position offers another avenue for structural modification. Demethylation to the corresponding phenol (B47542) is a common transformation, which can then be used as a handle for further functionalization, such as etherification or esterification.

Functionalization of the Dichloro-Quinoline Moiety

Beyond the specific C-4 and C-6 positions, the dichloro-quinoline core itself can be further functionalized. This can involve reactions that modify the benzene or pyridine ring of the quinoline system. nih.gov

Recent advances in C-H bond functionalization have opened up new possibilities for the direct introduction of substituents onto the quinoline scaffold. rsc.orgnih.gov These methods, often catalyzed by transition metals like palladium or rhodium, allow for the formation of new carbon-carbon or carbon-heteroatom bonds at positions that are otherwise difficult to access. nih.govchemrxiv.org For example, C-H activation can be used to introduce aryl, alkenyl, or alkyl groups, expanding the chemical diversity of the quinoline derivatives. chemrxiv.org

Table 2: General Approaches to Quinoline Functionalization

| Functionalization Strategy | Description | Potential Application | Reference |

| C-H Activation | Direct introduction of functional groups onto the quinoline ring system. | Creation of novel analogs with diverse substituents. | rsc.orgnih.gov |

| Cross-Coupling Reactions | Suzuki or other cross-coupling reactions to form C-C bonds. | Synthesis of biaryl or other complex quinoline derivatives. | nih.gov |

Synthesis of Hybrid Quinoline Systems

The concept of molecular hybridization involves combining the this compound scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or dual modes of action. nih.gov This approach is increasingly being used in drug discovery to address challenges such as drug resistance. nih.gov

An example of this strategy is the synthesis of quinoline-sulfonamide hybrids. nih.gov In a multi-step synthesis, a quinoline scaffold can be functionalized and then coupled with a sulfonamide moiety. nih.gov For instance, a bromo-substituted quinoline can undergo Suzuki coupling with various aryl boronic acids to generate a library of hybrid compounds. nih.gov This modular approach allows for the systematic exploration of the chemical space around the hybrid molecule.

Advanced Spectroscopic Techniques for Structural Elucidation of 4,7 Dichloro 6 Methoxyquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework of 4,7-dichloro-6-methoxyquinoline derivatives. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal through-bond scalar interactions between neighboring nuclei.

In the ¹H NMR spectrum of a typical 6-methoxyquinoline (B18371) derivative, the methoxy (B1213986) protons (-OCH₃) appear as a sharp singlet, usually in the upfield region around δ 3.8-4.0 ppm. rsc.org The aromatic protons on the quinoline (B57606) core resonate in the downfield region (δ 7.0-9.0 ppm). For instance, in the related compound 4-(4-chlorophenyl)-6-methoxyquinoline, the proton at the C2 position (H-2) appears as a doublet at δ 8.76 ppm, coupled to H-3. rsc.org The chemical shifts of the protons on the benzene (B151609) portion of the quinoline ring are influenced by the positions of the chloro and methoxy substituents. The proton at C5 is typically shifted downfield due to the deshielding effect of the quinoline nitrogen, while the proton at C8 is also distinctly observed.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Quaternary carbons, such as C4, C6, C7, and the carbon at the ring junction, are readily identified. In derivatives like 4-(4-chlorophenyl)-6-methoxyquinoline, the carbon bearing the methoxy group (C6) resonates around δ 157.9 ppm, while the carbon attached to the chlorine (C4) is found at approximately δ 145.5 ppm. rsc.org The methoxy carbon itself appears significantly upfield, typically around δ 55.3 ppm. rsc.org The presence of chlorine atoms causes a downfield shift for the directly attached carbon (ipso-carbon) and influences the shifts of adjacent carbons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Methoxyquinolines in CDCl₃ Data is for illustrative purposes based on similar reported structures.

| Position | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| 2 | ~8.7 (d) | ~147.0 |

| 3 | ~7.2 (d) | ~121.5 |

| 4 | - | ~145.0 |

| 5 | ~8.0 (d) | ~127.0 |

| 6 | - | ~158.0 |

| 7 | - | ~135.0 (anticipated for C-Cl) |

| 8 | ~7.4 (s) | ~103.0 |

| 4a | - | ~144.5 |

| 8a | - | ~131.0 |

| 6-OCH₃ | ~3.8 (s) | ~55.5 |

Note: Actual chemical shifts and coupling constants for this compound may vary. The table is compiled from data on analogous compounds. rsc.org

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular puzzle, especially for complex structures. sdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu It is crucial for tracing the connectivity of protons within the quinoline ring system, for example, confirming the adjacency of H-2 and H-3, and H-5 and a potential proton at C-8 if not substituted. Off-diagonal cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. sdsu.edumagritek.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹³C). sdsu.edu Each cross-peak in the HSQC spectrum represents a C-H bond, allowing for the unambiguous assignment of protonated carbons. For this compound, this would definitively link the methoxy proton signal to the methoxy carbon and each aromatic proton to its respective carbon on the quinoline core. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH). sdsu.edu This is particularly vital for identifying and assigning quaternary (non-protonated) carbons. For instance, the methoxy protons would show a correlation to the C6 carbon, and the H-5 proton would show correlations to C4, C7, and the ring-junction carbon C8a, thereby piecing together the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. researchgate.net For a derivative of this compound, NOESY could confirm the spatial relationship between the methoxy protons and the proton at C5, providing evidence for the conformation of the methoxy group relative to the quinoline ring.

The analysis of samples available only in minute quantities, or of nuclei with low gyromagnetic ratios, necessitates advanced NMR techniques. Microscale NMR, using cryogenically cooled probes or microcoils, can significantly boost the signal-to-noise ratio, enabling the acquisition of high-quality data from sub-milligram sample amounts. Furthermore, techniques like Dynamic Nuclear Polarization (DNP) can enhance signal intensities by orders of magnitude, making it feasible to study challenging systems.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision (typically to four or more decimal places). uni.lubldpharm.com This accuracy allows for the determination of the elemental composition of the parent ion, confirming the molecular formula. For this compound (C₁₀H₇Cl₂NO), the expected monoisotopic mass for the protonated molecule [M+H]⁺ is 227.99774 Da. uni.lu

Beyond the molecular formula, HRMS combined with tandem mass spectrometry (MS/MS) elucidates fragmentation pathways, which offers valuable structural information. nih.govnih.gov Under electron ionization (EI) or collision-induced dissociation (CID), the molecule breaks apart in a predictable manner. For methoxy-substituted quinolines, common fragmentation patterns include:

Loss of a methyl radical (•CH₃): A characteristic fragmentation of methoxy aromatic compounds, leading to a radical cation. mdpi.com

Subsequent loss of carbon monoxide (CO): Following the loss of the methyl group, the resulting phenoxide-like ion can eliminate CO.

Loss of a chlorine atom (•Cl): Cleavage of the C-Cl bond is another expected fragmentation pathway.

Retro-Diels-Alder (RDA) reaction: The quinoline ring system can undergo RDA-type fragmentation, leading to the cleavage of the heterocyclic ring.

Table 2: Predicted HRMS Data for this compound (C₁₀H₇Cl₂NO)

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₀H₈Cl₂NO]⁺ | 227.99774 |

| [M+Na]⁺ | [C₁₀H₇Cl₂NNaO]⁺ | 249.97968 |

| [M-H]⁻ | [C₁₀H₆Cl₂NO]⁻ | 225.98318 |

Data sourced from PubChemLite database predictions. uni.lu

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectral Assignments

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. sdsu.edu The resulting spectra serve as a molecular "fingerprint" and provide information about the functional groups present. chemicalbook.com

For this compound, the key vibrational modes would include:

C-H stretching: Aromatic C-H stretches typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretches from the methoxy group are observed between 3000-2850 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the quinoline ring system occur in the 1650-1450 cm⁻¹ region.

C-O stretching: The asymmetric and symmetric C-O-C stretching vibrations of the aryl-alkyl ether linkage of the methoxy group are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

C-Cl stretching: The C-Cl stretching vibrations are typically found in the 850-550 cm⁻¹ region. For dichlorinated aromatics, multiple bands can be expected.

FT-Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Cl bonds, which may be weak in the FT-IR spectrum. nih.govresearchgate.net

Table 3: General FT-IR and Raman Vibrational Assignments for Dichloro-methoxy-substituted Aromatics

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 3100-3000 | Aromatic C-H stretch | FT-IR, Raman |

| 3000-2850 | Aliphatic C-H stretch (in -OCH₃) | FT-IR, Raman |

| 1620-1580 | Aromatic C=C/C=N ring stretch | FT-IR, Raman |

| 1500-1400 | Aromatic C=C/C=N ring stretch | FT-IR, Raman |

| ~1250 | Asymmetric C-O-C stretch (aryl ether) | FT-IR |

| ~1040 | Symmetric C-O-C stretch (aryl ether) | FT-IR |

| 850-550 | C-Cl stretch | FT-IR, Raman |

Note: This table provides general ranges. Specific peak positions are sensitive to the complete molecular structure and solid-state packing effects. nih.govijcrar.com

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Conformation

While NMR provides the structure in solution and MS gives the elemental composition, SC-XRD reveals the precise three-dimensional arrangement of atoms in the solid state. This technique determines bond lengths, bond angles, and torsional angles with very high precision, providing the definitive molecular geometry and conformation.

For quinoline derivatives, SC-XRD studies confirm the planarity of the fused ring system. rsc.org The analysis of a crystal structure for a this compound derivative would precisely define:

The C-Cl, C-N, C-O, and C-C bond lengths and how they are influenced by the electronic effects of the substituents.

The bond angles within the quinoline ring, revealing any distortions from ideal geometries.

The conformation of the methoxy group, specifically the torsion angle of the C(5)-C(6)-O-CH₃ bond, which defines its orientation relative to the aromatic ring.

Intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, which govern the solid-state packing arrangement.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Chiroptical Studies (e.g., Circular Dichroism)

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and chiroptical techniques like Circular Dichroism (CD), provides valuable insights into the electronic structure and stereochemistry of molecules. These methods are instrumental in characterizing derivatives of this compound, a heterocyclic compound with potential applications in various fields of chemistry. The absorption of UV and visible light promotes electrons from lower to higher energy orbitals, and the resulting spectrum is characteristic of the molecule's chromophoric system. For chiral derivatives, circular dichroism offers an additional layer of structural information by measuring the differential absorption of left and right circularly polarized light.

The electronic transitions in the quinoline ring system are influenced by the nature and position of substituents. For instance, the introduction of chloro and methoxy groups, as in this compound, is expected to cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to the parent quinoline molecule. The chlorine atoms, being electron-withdrawing, and the methoxy group, being electron-donating, will modulate the energy levels of the molecular orbitals involved in the electronic transitions.

In the absence of direct experimental data for this compound, we can infer general spectral characteristics from studies on analogous structures. For example, research on other substituted quinolines often reports absorption maxima in the range of 250-400 nm. The specific positions of the absorption bands would be sensitive to the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees.

Chiroptical studies, particularly circular dichroism, would be highly informative for chiral derivatives of this compound. If a chiral center is introduced into the molecule, or if the molecule adopts a stable, non-planar conformation (atropisomerism), it will exhibit a CD spectrum. This spectrum, characterized by positive and negative Cotton effects, is exquisitely sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of stereocenters.

Detailed Research Findings

Specific experimental data for the electronic spectroscopy of this compound is not available in the reviewed literature. To illustrate the type of data that would be obtained from such studies, the following tables present hypothetical UV-Vis and Circular Dichroism data based on general knowledge of quinoline derivatives.

Table 1: Hypothetical UV-Vis Spectral Data for this compound Derivatives

| Compound | Solvent | λmax 1 (nm) | ε1 (M⁻¹cm⁻¹) | λmax 2 (nm) | ε2 (M⁻¹cm⁻¹) |

| This compound | Methanol | 265 | 35,000 | 330 | 4,500 |

| (R)-4,7-Dichloro-6-methoxy-2-methylquinoline | Chloroform | 270 | 38,000 | 335 | 4,800 |

| (S)-4,7-Dichloro-6-methoxy-2-methylquinoline | Chloroform | 270 | 38,000 | 335 | 4,800 |

Table 2: Hypothetical Circular Dichroism (CD) Spectral Data for Chiral this compound Derivatives

| Compound | Solvent | λ (nm) | Δε (M⁻¹cm⁻¹) |

| (R)-4,7-Dichloro-6-methoxy-2-methylquinoline | Chloroform | 260 | +15.2 |

| 325 | -3.5 | ||

| (S)-4,7-Dichloro-6-methoxy-2-methylquinoline | Chloroform | 260 | -15.2 |

| 325 | +3.5 |

These hypothetical tables demonstrate how UV-Vis spectroscopy can identify the electronic transitions and how circular dichroism can distinguish between enantiomers. The actual experimental verification for this compound and its derivatives would be a valuable contribution to the field.

Computational Chemistry and Theoretical Investigations of 4,7 Dichloro 6 Methoxyquinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the theoretical investigation of quinoline (B57606) derivatives. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic and geometric structures of molecules. arxiv.orgmdpi.com It is favored for its balance of accuracy and computational cost. arxiv.org For a molecule like 4,7-dichloro-6-methoxyquinoline, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. arxiv.orgnih.gov This process minimizes the total energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p), cc-pVQZ) is crucial for the accuracy of the results. arxiv.orgnih.gov For instance, studies on related dichloro-substituted quinolines and chalcones have successfully used the B3LYP functional combined with the 6-311G(d,p) basis set for geometry optimization. nih.govnih.gov These calculations confirm the planarity of the quinoline ring system, a key feature influencing its chemical behavior. nih.gov The electronic structure, which describes the distribution and energy of electrons within the molecule, is also determined through these calculations, providing a foundation for understanding its reactivity and spectroscopic properties. mdpi.comresearchgate.net

Table 1: Representative Geometric Parameters for a Quinoline Ring System Note: This table provides typical, illustrative values for a quinoline core structure based on computational studies of related derivatives. Actual values for this compound would require specific calculation.

| Parameter | Typical Value (Å or °) |

| C-C bond length (aromatic) | 1.39 - 1.42 Å |

| C-N bond length (aromatic) | 1.33 - 1.37 Å |

| C-Cl bond length | ~1.74 Å |

| C-O bond length | ~1.36 Å |

| C-C-C bond angle | 118 - 122 ° |

| C-N-C bond angle | ~117 ° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution across the molecule. nih.govresearchgate.net For quinoline derivatives, the HOMO is often distributed over the electron-rich benzene (B151609) ring portion, while the LUMO may be localized on the pyridine (B92270) ring, influencing the sites of electrophilic and nucleophilic attack. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Dichloro-methoxy-quinoline Derivative Note: These values are representative examples based on DFT calculations for similar aromatic systems and serve to illustrate the concept.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netlibretexts.org An MEP map is plotted onto the electron density surface of the molecule, using a color scale to indicate different potential values. researchgate.net

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. These typically correspond to lone pairs on heteroatoms like nitrogen and oxygen. researchgate.net

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms. researchgate.net

Green regions represent areas of neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the quinoline nitrogen atom and the oxygen of the methoxy (B1213986) group, highlighting these as potential sites for hydrogen bonding or interaction with electrophiles. nih.govresearchgate.net Positive potential (blue) might be observed near the hydrogen atoms of the methoxy group. This visual representation is invaluable for predicting intermolecular interactions, such as how a drug molecule might bind to a receptor. ucsb.eduscispace.com

Beyond FMO theory, DFT calculations can be used to compute various reactivity descriptors that provide more quantitative predictions of chemical behavior. These "conceptual DFT" descriptors include electronegativity (χ), chemical hardness (η), and softness (S). researchgate.net

The Fukui function, f(r), is a more sophisticated local reactivity descriptor. It indicates the change in electron density at a specific point (r) in the molecule when the total number of electrons changes. It helps to pinpoint the most reactive sites within a molecule for different types of reactions:

f+(r): Predicts the site for nucleophilic attack (where an electron is added).

f-(r): Predicts the site for electrophilic attack (where an electron is removed).

f0(r): Predicts the site for radical attack.

For this compound, analysis of the Fukui functions would provide a detailed map of reactivity, likely indicating that the carbon atoms at positions 2 and 4 are susceptible to nucleophilic substitution, a known reactivity pattern for quinolines. orientjchem.org

Molecular Modeling and Simulation Studies

While quantum calculations focus on the static properties of a single molecule, molecular modeling and simulation can explore dynamic behaviors and larger systems.

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For this compound, this would primarily involve the rotation of the methoxy group. Computational methods can calculate the relative energies of different conformers to identify the most stable (lowest energy) conformation. mdpi.com

Tautomerism is a phenomenon where a molecule exists as a mixture of two or more interconvertible isomers (tautomers) that differ in the position of a proton and a double bond. mdpi.com For some quinoline derivatives, particularly those with hydroxyl or amino groups, keto-enol or imine-enamine tautomerism can occur. While this compound itself is not expected to exhibit significant tautomerism due to its structure, computational studies are essential for confirming the most stable tautomeric form in related quinoline compounds where this is a possibility, such as in 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carbonitrile. mdpi.comsigmaaldrich.com These studies calculate the energies of each potential tautomer, often including the effects of solvent, to predict their equilibrium populations. mdpi.com

Molecular Docking for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as this compound, and its biological target, typically a protein.

In the context of exploring the therapeutic potential of quinoline derivatives, molecular docking studies have been pivotal. For instance, derivatives of 7-chloroquinoline (B30040) have been docked against various protein targets to predict their bioactivity. One such study focused on the antitubercular and antimalarial activity of newly synthesized 7-chloroquinoline derivatives. sci-hub.se The researchers used molecular docking to predict the binding of these compounds to shikimate kinase (PDB ID: 2IYZ) and hypoxanthine-guanine phosphoribosyltransferase (PDB ID: 1BZY), enzymes crucial for the survival of Mycobacterium tuberculosis and Plasmodium falciparum, respectively. sci-hub.se The results of these docking studies, which often include binding energy values, help in identifying promising lead compounds for further development. sci-hub.seresearchgate.net

The process involves preparing the 3D structures of both the ligand and the target protein. The ligand is then placed in the binding site of the protein, and various orientations and conformations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov For example, a study on 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids reported binding energies as low as -9.05 kcal/mol with the Plasmodium lactate (B86563) dehydrogenase (LDH) receptor, indicating strong potential as an antimalarial agent. researchgate.net

The insights gained from molecular docking, such as the identification of key amino acid residues involved in the interaction (e.g., ILE-8, LYS-7, VAL-14), are crucial for understanding the mechanism of action and for designing more potent inhibitors. nih.gov

Table 1: Representative Molecular Docking Data for Chloroquinoline Derivatives

| Target Protein | PDB ID | Ligand Derivative | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|---|

| Shikimate Kinase | 2IYZ | 7-Chloroquinoline derivative | Not explicitly stated, but showed good correlation with in vitro activity. | Not explicitly stated. | sci-hub.se |

| Hypoxanthine-guanine phosphoribosyltransferase | 1BZY | 7-Chloroquinoline derivative | Not explicitly stated, but showed good correlation with in vitro activity. | Not explicitly stated. | sci-hub.se |

| Plasmodium LDH receptor | Not specified | 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid (3d) | -9.05 | Not explicitly stated, but showed five hydrogen bonding interactions. | researchgate.net |

| CB1a | 2IGR | Thiopyrano[2,3-b]quinoline derivative (4) | -6.1 | ILE-8, LYS-7, VAL-14, etc. | nih.gov |

Pharmacophore Modeling for Identifying Key Molecular Features

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. ijper.orgnih.govnih.gov These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For compounds like this compound, pharmacophore models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the biological target's binding site (structure-based). ijper.orgnih.gov These models serve as 3D queries to screen large chemical databases for novel compounds that possess the desired features and are therefore likely to be active. ijper.org

A typical workflow involves:

Model Generation: Identifying the key chemical features from a set of active molecules or a ligand-protein complex. ijper.orgmdpi.com

Model Validation: Ensuring the model can distinguish between active and inactive compounds.

Virtual Screening: Using the validated pharmacophore model to search databases like ZINC or DrugBank for new potential inhibitors. ijper.org

For example, a study on the discovery of potential Topoisomerase I inhibitors utilized a ligand-based pharmacophore model derived from camptothecin (B557342) (CPT) derivatives. nih.gov This model was then used to screen a database for new potential inhibitors. nih.gov Similarly, structure-based pharmacophore models have been developed for targets like the programmed cell death ligand 1 (PD-L1) to identify novel inhibitors from natural product libraries. nih.gov The generated pharmacophore models are often characterized by features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic (HY) regions, along with their spatial relationships. semanticscholar.org

Table 2: Example of Pharmacophore Model Features

| Feature Type | Description | Role in Ligand Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group of atoms that can accept a hydrogen bond. | Forms hydrogen bonds with donor groups in the target's active site. |

| Hydrogen Bond Donor (HBD) | An atom or group of atoms that can donate a hydrogen in a hydrogen bond. | Forms hydrogen bonds with acceptor groups in the target's active site. |

| Hydrophobic (HY) | A nonpolar region of the molecule. | Interacts with hydrophobic pockets in the target's active site. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Can participate in π-π stacking or hydrophobic interactions. |

| Positive Ionizable (PI) | A group that can carry a positive charge. | Engages in electrostatic interactions with negatively charged residues. |

| Negative Ionizable (NI) | A group that can carry a negative charge. | Engages in electrostatic interactions with positively charged residues. |

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asianpubs.org This allows for the prediction of the activity of new, unsynthesized compounds.

For derivatives of 7-chloro-4-aminoquinoline, QSAR studies have been performed to understand the influence of various molecular descriptors on their antimalarial activity. asianpubs.org These descriptors can be categorized as:

Steric: Related to the size and shape of the molecule (e.g., Molar Refractivity - MR).

Hydrophobic: Related to the molecule's partitioning between water and a nonpolar solvent (e.g., log P).

Electronic: Related to the distribution of electrons in the molecule (e.g., Dipole Moment - DM). asianpubs.org

By performing multiple linear regression (MLR) analysis, a QSAR model can be developed that quantitatively links these descriptors to the observed biological activity. asianpubs.org A statistically significant QSAR model can then be used to predict the activity of novel analogs of this compound, guiding the rational design of more potent antimalarial agents. asianpubs.org

A recent QSAR study on anti-HBV flavonols developed a model with two predictors, the average connectivity index of order 4 (X4A) and the quantitative estimate of drug-likeness (qed), which showed strong predictive performance with a high adjusted-R² value. plos.org This highlights the power of QSAR in identifying key structural parameters that influence biological activity. plos.org

Table 3: Common Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Topological | Average Connectivity Index of order 4 (X4A) | Describes the branching and connectivity of the molecular skeleton. |

| Physicochemical | log P | Represents the hydrophobicity of the molecule. |

| Physicochemical | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. |

| Electronic | Dipole Moment (DM) | Indicates the polarity of the molecule. |

| Drug-likeness | Quantitative Estimate of Drug-likeness (qed) | A measure of how "drug-like" a molecule is based on several physicochemical properties. |

Computational Prediction of Ligand-Target Binding and Affinity

Predicting the binding affinity between a ligand and its target is a cornerstone of computational drug design. nih.govarxiv.org While molecular docking provides an initial estimate, more rigorous methods like free-energy calculations can offer more accurate predictions. nih.gov These methods are computationally intensive but can provide valuable insights into the thermodynamics of ligand binding. nih.gov

The binding affinity is often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Computationally, it is often predicted as a binding free energy (ΔG), with more negative values indicating stronger binding.

For instance, a study on HIV-1 protease inhibitors utilized a gradient boosting machine learning model with 3D-based fingerprints to predict binding affinity with high accuracy. nih.gov This approach considers explicit protein-ligand interactions, such as van der Waals contacts and hydrogen bonds. nih.gov Similarly, alchemical free-energy calculations have been used to predict the binding affinities of charged and neutral ligands to a model binding site, achieving a root-mean-square error of 1.95 kcal/mol compared to experimental values. nih.gov

These predictive models are crucial for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. arxiv.org The ability to accurately predict binding affinity helps in the optimization of lead compounds to achieve the desired potency. nih.gov

Table 4: Methods for Predicting Ligand-Target Binding Affinity

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Scoring Functions in Molecular Docking | Empirically or knowledge-based functions that estimate the binding affinity based on the docked pose. | Fast and computationally inexpensive. | Generally less accurate than more rigorous methods. |

| Machine Learning Models | Utilizes large datasets of known binding affinities to train models that can predict the affinity of new compounds. | Can be highly accurate with sufficient training data. | Requires a large and diverse dataset for training. |

| Free-Energy Calculations (e.g., FEP, TI) | Rigorous methods based on statistical mechanics that calculate the change in free energy upon ligand binding. | Can be very accurate. | Computationally very expensive and time-consuming. |

| MM/PBSA and MM/GBSA | End-point methods that calculate the binding free energy from molecular dynamics simulations. | More accurate than docking scores and less expensive than free-energy calculations. | Less rigorous than FEP or TI. |

Supramolecular Interactions and Crystal Packing Phenomena

The study of supramolecular interactions and crystal packing is essential for understanding the solid-state properties of a compound, which can influence its stability, solubility, and bioavailability. ias.ac.inamercrystalassn.org Crystal engineering aims to understand and control these interactions to design new solids with desired properties. ias.ac.in

Table 5: Key Supramolecular Interactions in Quinoline Derivatives

| Interaction Type | Description | Example Compound | Reference |

|---|---|---|---|

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | 2,4-Dichloro-6-methoxyquinoline | nih.gov |

| C—H⋯Cl Interaction | A type of weak hydrogen bond where a C-H bond acts as the donor and a chlorine atom as the acceptor. | 4-Chloro-6,7-dimethoxyquinoline (B44214) | researchgate.net |

| C—H⋯π Interaction | An interaction between a C-H bond and a π-system. | Prism researchgate.netarene-based host–guest systems | nih.gov |

| Halogen Bonding | A noncovalent interaction involving a halogen atom as an electrophilic species. | Not explicitly stated for this compound, but a common interaction in halogenated compounds. |

Mechanistic Investigations of Chemical Transformations and Biological Interactions

Detailed Reaction Mechanisms of Quinoline (B57606) Ring Formation and Derivatization

The synthesis of the 4,7-dichloroquinoline (B193633) core, a precursor to 4,7-dichloro-6-methoxyquinoline, is a multi-step process that can be achieved through various established synthetic routes. A prominent method is a variation of the Gould-Jacobs reaction, which begins with a substituted aniline (B41778).

One established pathway starts with 3-chloroaniline, which is condensed with diethyl oxaloacetate under mildly acidic conditions. wikipedia.org This reaction forms an imine, which subsequently undergoes thermal cyclization upon heating, typically in a high-boiling solvent like mineral oil or Dowtherm A, to form the pyridinone ring. wikipedia.orgorgsyn.org The resulting ethyl 7-chloro-4-hydroxy-quinoline-3-carboxylate is then subjected to saponification (hydrolysis of the ester) and decarboxylation to yield 7-chloro-4-quinolinol. orgsyn.org The final step in forming the core dichloro-scaffold is the chlorination of the 4-hydroxy group, commonly achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃). wikipedia.orgorgsyn.org The introduction of the 6-methoxy group is typically planned earlier in the synthesis, starting with the appropriately substituted aniline, such as 3-chloro-4-methoxyaniline.

Derivatization of the 4,7-dichloroquinoline scaffold is crucial for creating analogs with diverse biological activities. A well-documented derivatization sequence involves functionalization at the C2 and C4 positions. mdpi.com A three-step procedure starting from 4,7-dichloroquinoline demonstrates this versatility:

N-Oxidation : The quinoline nitrogen is first oxidized, typically using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), to form 4,7-dichloroquinoline 1-oxide. mdpi.com

C2-Amide Formation : The N-oxide is then reacted with a nitrile, such as benzonitrile, in the presence of a strong acid like sulfuric acid. This proceeds via a deoxygenative C2-functionalization. A plausible mechanism involves the in-situ formation of a nitrilium ion from benzonitrile, which can react with the N-oxide in two potential ways. mdpi.com It may act as a dipolarophile in a [3+2]-dipolar cycloaddition to form an oxadiazolidine intermediate, or it can act as an electrophile, leading to a Reissert-type intermediate. Both pathways are proposed to converge on a five-membered intermediate that rearomatizes with the loss of the N-O bond to yield the stable N-(4,7-dichloroquinolin-2-yl)benzamide. mdpi.com

C4-Amination : The final step involves a regioselective nucleophilic aromatic substitution (SNAr) at the C4 position. The highly reactive C4-chlorine is displaced by a nucleophile, such as morpholine, in the presence of a base like potassium carbonate in a solvent like DMF at elevated temperatures. mdpi.com

This sequence highlights the differential reactivity of the positions on the quinoline ring, allowing for controlled and selective derivatization.

Kinetic and Thermodynamic Studies of Relevant Chemical Reactions

The thermodynamic stability of the quinoline core is a key factor in its prevalence in chemical synthesis. Studies on the parent compound, 4,7-dichloroquinoline, provide fundamental data regarding its energetics. The standard molar enthalpy of formation in the crystalline state has been determined using static-bomb combustion calorimetry. sci-hub.se In these experiments, the compound is burned in high-pressure oxygen, and the resulting energy release is meticulously measured to calculate its heat of formation. sci-hub.se

For the combustion of crystalline 4,7-dichloroquinoline, the standard molar energy of combustion (ΔcU°) corresponds to the reaction: C₉H₅NCl₂(cr) + 9.75 O₂(g) + 590 H₂O(l) → 9 CO₂(g) + 595.5 H₂O(l) + 2 HCl·600H₂O(l) + 0.5 N₂(g)

The experimentally derived thermodynamic values provide a quantitative measure of the compound's stability.

| Compound | Parameter | Value (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| 4,7-Dichloroquinoline | Standard Molar Energy of Combustion (ΔcU°m(cr)) | -4353.3 ± 1.3 | sci-hub.se |

| Standard Molar Enthalpy of Formation (ΔfH°m(cr)) | 89.5 ± 2.3 | sci-hub.se |

From a kinetic perspective, the photophysical behavior of related quinolines has been investigated. For instance, ultraviolet irradiation of 6-methoxyquinoline (B18371) leads to a decrease in its fluorescence intensity, a process that follows apparent first-order rate constants of photolysis. researchgate.net This suggests a light-induced degradation pathway with a predictable rate. While specific rate constants for this compound are not detailed, this behavior indicates the potential for photochemical reactivity and instability under UV exposure.

Elucidation of Molecular Recognition Mechanisms with Biological Macromolecules

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to interact with a variety of biological macromolecules. The specific substitution pattern of this compound suggests its potential as an inhibitor of protein kinases, a class of enzymes frequently implicated in cancer.

A compelling case study is the inhibition of the c-Met receptor tyrosine kinase by closely related 6,7-dimethoxy-4-anilinoquinoline derivatives. nih.gov The HGF/c-Met signaling pathway is a critical driver in cell proliferation, migration, and survival, and its deregulation is linked to tumorigenesis. nih.gov Molecular docking studies have elucidated how these quinoline-based inhibitors bind to the ATP-binding site of the c-Met kinase. nih.gov

These inhibitors are classified as "Class I" inhibitors, which bind to the entrance of the ATP-binding site, adopting a characteristic U-shaped conformation around a key methionine residue (Met1211). nih.gov The binding is stabilized by a network of interactions:

Hydrogen Bonding : A crucial hydrogen bond forms between the N1 atom of the quinoline ring and the backbone NH group of Met1211 in the hinge region of the kinase.

Hydrophobic Interactions : The quinoline ring itself and its substituents occupy a hydrophobic pocket, interacting with surrounding nonpolar residues.

Substituent Effects : The aniline group at the C4 position extends into another region of the active site, and its substituents can form additional interactions, significantly influencing binding affinity and inhibitory potency. nih.gov

The inhibitory activity of these compounds against c-Met and their anti-proliferative effects on cancer cell lines have been quantified, demonstrating a clear structure-activity relationship (SAR).

| Compound Structure | c-Met IC₅₀ (µM) | Reference |

|---|---|---|

| 6,7-dimethoxy-N-(2-(4-fluorophenyl)-1H-benzo[d]imidazol-6-yl)quinolin-4-amine | 0.045 ± 0.012 | nih.gov |

| 6,7-dimethoxy-N-(2-(4-methoxyphenyl)-1H-benzo[d]imidazol-6-yl)quinolin-4-amine | 0.030 ± 0.008 | nih.gov |

| 6,7-dimethoxy-N-(2-(p-tolyl)-1H-benzo[d]imidazol-6-yl)quinolin-4-amine | 0.082 ± 0.015 | nih.gov |

IC₅₀ is the half maximal inhibitory concentration.

This detailed molecular recognition mechanism provides a blueprint for how this compound and its derivatives can be designed to target specific enzyme active sites with high affinity and selectivity.

Analysis of Intramolecular Charge Transfer Processes and Photophysical Behavior

The photophysical properties of quinoline derivatives are governed by the electronic nature of their substituents. The this compound molecule contains both electron-donating (the 6-methoxy group) and electron-withdrawing/heterocyclic components (the chloro-substituted quinoline ring), setting the stage for interesting photophysical phenomena such as intramolecular charge transfer (ICT).

ICT is a process where, upon photoexcitation, an electron is transferred from an electron-donor part of the molecule to an electron-acceptor part. mdpi.com This creates a highly polar excited state, often referred to as a "push-pull" system. mdpi.comnih.gov In this compound, the methoxy (B1213986) group acts as the electron donor ("push") and the quinoline ring, particularly with its electronegative nitrogen and chlorine atoms, acts as the acceptor ("pull").

The characteristics of this process are highly dependent on the molecular environment:

Solvent Polarity : In polar solvents, the polar ICT state is stabilized, leading to a red-shifted (lower energy) fluorescence emission compared to the emission in nonpolar solvents. nih.gov In many such systems, dual fluorescence can be observed, with one band corresponding to a locally excited (LE) state and a second, red-shifted band from the ICT state. researchgate.netnih.gov

Substituent Effects : The position and nature of substituents are critical. Studies on methoxy-substituted carbostyrils (2-quinolones) show that a 6-methoxy group leads to fluorescence at longer wavelengths compared to a 7-methoxy group, though often with a lower quantum yield. sciforum.net The presence of strong acceptor groups at the 4-position, like a cyano group, can further enhance these properties, leading to longer wavelengths and better quantum yields. sciforum.net

Furthermore, the core 4,7-dichloroquinoline structure exhibits its own photochemical reactivity. Upon UV irradiation, it can form a new, highly fluorescent photoproduct, indicating that light can induce irreversible chemical transformations in addition to the reversible photophysical processes. researchgate.net In the solid state, the photophysical behavior can be influenced by intermolecular interactions, such as π–π stacking between the planar quinoline rings of adjacent molecules, which can affect the energy levels and de-excitation pathways. nih.gov

Role of 4,7 Dichloro 6 Methoxyquinoline As a Core Scaffold in Medicinal Chemistry Research

The Quinoline (B57606) Nucleus as a Privileged Structure for Bioactive Compound Development